tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate
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Overview
Description
tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate is a synthetic organic compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[3.5]nonane ring system fused with an oxo group and a tert-butyl carbamate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, under acidic or basic conditions.
Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the spirocyclic intermediate with tert-butyl isocyanate in the presence of a base like triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, diols.
Substitution: Various substituted carbamates and amides.
Scientific Research Applications
tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in the development of new synthetic methodologies.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a probe in pharmacological studies.
Mechanism of Action
The mechanism of action of tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The spirocyclic structure and carbamate moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-({2-oxospiro[3.5]nonan-7-yl}methyl)carbamate: Similar structure but lacks the oxo group on the spirocyclic ring.
tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate: Contains an amino group instead of an oxo group.
tert-butyl N-({3-oxo-7-oxaspiro[3.5]nonan-1-yl}methyl)carbamate: Different position of the oxo group on the spirocyclic ring.
Uniqueness
tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate is unique due to its specific spirocyclic structure and the presence of both oxo and carbamate functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
CAS No. |
2411256-70-5 |
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Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-[(2-oxo-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-11-4-5-14(9-18-11)6-10(16)7-14/h11H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
GJCOMYCUWJSBER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(CC(=O)C2)CO1 |
Purity |
95 |
Origin of Product |
United States |
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